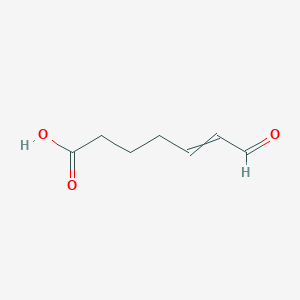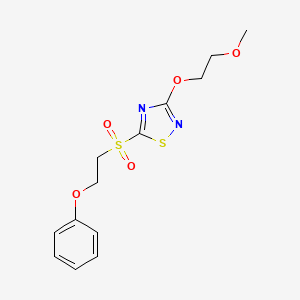![molecular formula C17H21N3O3S B14179164 Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate CAS No. 371931-63-4](/img/structure/B14179164.png)
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate is a complex organic compound that features a morpholine ring, a cyano group, and a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common route includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the morpholine ring and the cyano group. The final step involves the esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and morpholine ring are likely involved in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(4-cyano-1-piperidin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
- Methyl 2-[(4-cyano-1-pyrrolidin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities compared to its analogs with different ring structures.
Eigenschaften
CAS-Nummer |
371931-63-4 |
|---|---|
Molekularformel |
C17H21N3O3S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H21N3O3S/c1-22-15(21)11-24-17-14(10-18)12-4-2-3-5-13(12)16(19-17)20-6-8-23-9-7-20/h2-9,11H2,1H3 |
InChI-Schlüssel |
LLNUJWXOLPNQMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=C(C2=C(CCCC2)C(=N1)N3CCOCC3)C#N |
Löslichkeit |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


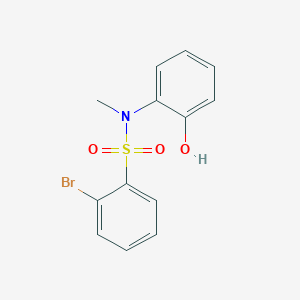
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)

![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)

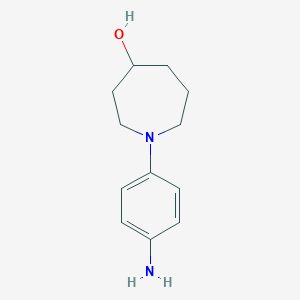
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
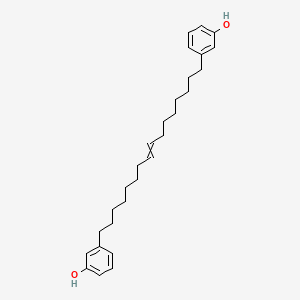
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
